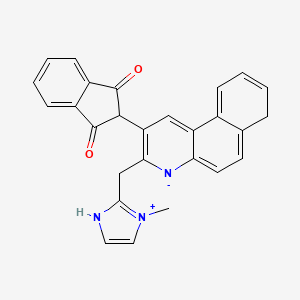

2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione, (1-methyl-1H-imidazolyl)methyl derivative

Description

The compound “2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione, (1-methyl-1H-imidazolyl)methyl derivative” features a hybrid structure combining a benzoquinoline moiety, an indene-dione core, and a (1-methyl-1H-imidazolyl)methyl substituent.

Synthetic routes for analogous compounds involve multi-step strategies such as Vilsmeier–Haack–Arnold reactions for quinoline derivatives (e.g., 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline ), condensation reactions with o-phenylenediamines , or cyclization of benzil derivatives for isoindoline-dione systems . While direct synthesis data for this specific compound is unavailable in the provided evidence, its structural complexity likely necessitates similar methodologies.

Properties

CAS No. |

85085-87-6 |

|---|---|

Molecular Formula |

C27H21N3O2 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

2-[3-[(3-methyl-1H-imidazol-3-ium-2-yl)methyl]-7H-benzo[f]quinolin-4-id-2-yl]indene-1,3-dione |

InChI |

InChI=1S/C27H20N3O2/c1-30-13-12-28-24(30)15-23-21(25-26(31)18-8-4-5-9-19(18)27(25)32)14-20-17-7-3-2-6-16(17)10-11-22(20)29-23/h2-5,7-14,25H,6,15H2,1H3/q-1/p+1 |

InChI Key |

GSTSPONCHYMWRO-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=C(NC=C1)CC2=C(C=C3C4=CC=CCC4=CC=C3[N-]2)C5C(=O)C6=CC=CC=C6C5=O |

Origin of Product |

United States |

Biological Activity

The compound 2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione, (1-methyl-1H-imidazolyl)methyl derivative (CAS No. 85085-87-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a complex structure that incorporates both quinoline and indene moieties. The presence of the imidazolyl group is significant for its biological interactions.

Anticancer Activity

Several studies have indicated the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Q6 | BT-474 (Breast) | 0.59 ± 0.01 | Apoptosis induction via ROS generation |

| Q7 | A549 (Lung) | 1.2 ± 0.05 | Cell cycle arrest and apoptosis |

| Q8 | MCF-7 (Breast) | 0.75 ± 0.02 | Mitochondrial dysfunction leading to apoptosis |

Research has shown that the Q6 derivative exhibited excellent antiproliferative effects through reactive oxygen species (ROS) generation and subsequent apoptosis in breast cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The antimicrobial properties are attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Anti-inflammatory Effects

The anti-inflammatory properties of related indene derivatives have been documented, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound induces apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and ROS accumulation .

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives, where one derivative demonstrated significant cytotoxicity against a panel of NCI-60 cancer cell lines. The study highlighted structure-activity relationships that could guide further development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione exhibit promising anticancer properties. For example:

- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

- Case Studies : Specific studies have reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity:

- Spectrum of Activity : Studies reveal effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Material Science Applications

The unique structural features of 2-Benzo(f)quinolin-2-yl-1H-indene-1,3(2H)-dione derivatives offer potential applications in material science:

- Fluorescent Materials : The compound exhibits fluorescence properties that can be harnessed in the development of organic light-emitting diodes (OLEDs) and sensors .

Data Table: Summary of Applications

Comparison with Similar Compounds

Benzoimidazole-Quinoline Hybrids

- 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives (e.g., compounds 3a1–3d6 ): Key Differences: The target compound replaces the 2-chloro group with a benzo(f)quinolin-2-yl moiety and introduces an indene-dione system. Synthesis: Both classes use condensation of quinoline aldehydes with o-phenylenediamines, but the target compound may require additional steps for indene-dione formation . Thermal Stability: Quinoline-benzimidazole hybrids exhibit melting points >250°C, comparable to the target compound’s expected stability due to aromaticity .

Indene-Dione Derivatives

- Synthesis: Phthalic anhydride cyclization is common for isoindoline-diones, whereas indene-dione systems may involve ketone condensations or Diels-Alder reactions .

(1-Methyl-1H-imidazolyl)methyl-Substituted Compounds

- (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated) benzylidenebenzohydrazides : Key Differences: The imidazolylmethyl group in the target compound is directly attached to the indene-dione, unlike the hydrazide linkage in this class.

Physicochemical Properties

The indene-dione and benzoquinoline groups likely reduce solubility compared to simpler benzimidazoles but enhance UV-Vis absorbance for photophysical applications .

Computational and Spectroscopic Analysis

- DFT Calculations : Used for optimizing geometries of benzoimidazole derivatives (e.g., B3LYP/6-31G* level ). Similar methods could predict the target compound’s electronic structure and stability.

- Spectroscopic Data : Expected $^1$H NMR signals for aromatic protons (δ 7.0–8.5 ppm) and imidazolylmethyl protons (δ 3.5–4.5 ppm), consistent with analogues .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the indene-1,3-dione core followed by the introduction of the benzo[f]quinoline substituent and the (1-methyl-1H-imidazolyl)methyl group. The preparation can be broken down into key steps:

Step 1: Synthesis of 1H-indene-1,3(2H)-dione core

This core is commonly prepared via intramolecular Friedel–Crafts acylation of appropriate precursors such as 3-arylpropionic acids or acid chlorides. Various methods have been reported for 1-indanone derivatives, which are structurally related to the indene-1,3-dione system.Step 2: Introduction of the benzo[f]quinoline moiety

The benzo[f]quinoline fragment is typically introduced through palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura or Sonogashira–Hagihara couplings, which allow for the formation of C–C bonds between aromatic systems.Step 3: Attachment of the (1-methyl-1H-imidazolyl)methyl substituent

This step involves nucleophilic substitution or alkylation reactions where the imidazole derivative is linked to the indene-1,3-dione-benzo[f]quinoline intermediate, often via a methylene bridge.

Detailed Synthetic Routes

Preparation of Indene-1,3-dione Core

Intramolecular Friedel–Crafts Acylation:

Starting from 3-arylpropionic acids or their acid chlorides, cyclization is induced under acidic conditions (e.g., sulfuric acid, Lewis acids like AlCl3 or NbCl5) to form the indene-1,3-dione ring system. For example, hydrocinnamic acid cyclizes to 1-indanone in moderate yields under sulfuric acid at elevated temperatures.Catalytic Variations:

Metal triflates and ionic liquids have been employed to improve yields and environmental profiles. Microwave-assisted cyclizations have also been reported to enhance reaction rates and selectivity.

Construction of the Benzo[f]quinoline Moiety

Palladium-Catalyzed Cross-Coupling:

The benzo[f]quinoline unit is introduced via palladium-catalyzed coupling reactions. For instance, Sonogashira–Hagihara and Suzuki–Miyaura reactions enable the coupling of halogenated indene-1,3-dione derivatives with boronic acids or alkynes bearing the benzo[f]quinoline fragment.Cycloisomerization:

Acid-mediated cycloisomerization is used as a final step to close the heterocyclic ring system, ensuring the correct fused ring structure of benzo[f]quinazoline-1,3-diones, which are structurally related to the target compound.

Introduction of the (1-methyl-1H-imidazolyl)methyl Group

Alkylation Reaction:

The (1-methyl-1H-imidazolyl)methyl substituent is typically introduced by reacting the indene-1,3-dione-benzo[f]quinoline intermediate with a suitable imidazole derivative bearing a reactive methylene group, often under basic or neutral conditions to form the methylene bridge.Reaction Conditions:

The alkylation is usually performed in polar aprotic solvents such as DMF or DMSO, with mild heating to facilitate substitution without decomposing sensitive heterocycles.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Notes

The yields of the indene-1,3-dione core vary significantly depending on the catalyst and reaction conditions, with metal triflates and microwave-assisted methods providing greener and more efficient alternatives.

Palladium-catalyzed cross-coupling reactions are highly effective for constructing the benzo[f]quinoline moiety, with the choice of ligand and base influencing the reaction efficiency and selectivity.

The introduction of the (1-methyl-1H-imidazolyl)methyl group requires careful control of reaction conditions to avoid side reactions, given the sensitivity of the imidazole ring and the dione system.

The overall synthetic route is modular, allowing for variation in substituents on the benzo[f]quinoline and imidazole rings to tailor the compound’s properties for potential applications.

Q & A

Q. Table 1: Comparative Analysis of Synthetic Routes

Q. Table 2: Computational Parameters for Docking Studies

| Software | Force Field | Grid Box Size (ų) | Sampling Algorithm |

|---|---|---|---|

| AutoDock Vina | AMBER | 20×20×20 | Lamarckian GA |

| GROMACS | CHARMM36 | N/A | Steepest Descent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.